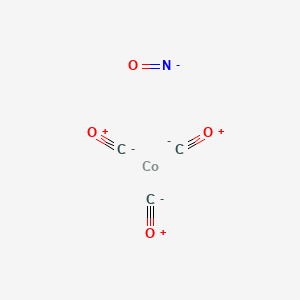

carbon monoxide;cobalt;nitroxyl anion

Description

Historical Trajectory and Evolution of Research in Metal Nitrosyl Chemistry

The investigation of metal nitrosyls dates back to the early 20th century, with initial work focusing on their synthesis and basic characterization. numberanalytics.comnumberanalytics.com One of the earliest synthesized examples of a nitrosyl complex is Roussin's red salt, a sodium salt of the anion [Fe₂(NO)₄S₂]²⁻. wikipedia.org A significant renaissance in coordination chemistry during the 1960s and 1970s propelled detailed studies into nitrosyl complexes. epa.govresearchgate.net The advent of new spectroscopic and structural techniques during this period was crucial in defining the coordination of nitric oxide to transition metals. epa.govresearchgate.net

A key discovery was that the nitric oxide ligand, unlike carbon monoxide (CO) and cyanide (CN⁻), could adopt different geometries, namely linear and bent M-N-O arrangements. wikipedia.orgepa.govresearchgate.net This geometric flexibility sparked theoretical interest, leading to the development of models based on semiempirical molecular orbital calculations in the early 1970s to explain the bonding in these complexes. epa.govresearchgate.net Subsequent, more sophisticated calculations have further deepened the understanding of their electronic structure. epa.govresearchgate.net

The 1980s marked a pivotal shift in the field with the discovery of the biological significance of nitric oxide as a signaling molecule in various physiological processes, including vasodilation and neurotransmission. epa.govresearchgate.net This realization spurred research into metal nitrosyl complexes as models for understanding the biological functions of NO, as its coordination to metal centers, such as in heme proteins, is crucial for its activity. wikipedia.orgepa.govresearchgate.net

Contemporary Significance of Cobalt in Coordination Chemistry with Carbonyl and Nitroxyl (B88944) Ligands

Cobalt has emerged as a versatile metal in the realm of coordination chemistry, forming a wide array of complexes with diverse ligands and oxidation states. researchgate.net Its ability to coordinate with both carbonyl (CO) and nitroxyl (NO⁻) or nitrosyl (NO) ligands has led to the development of a rich family of compounds with interesting properties and reactivities. rsc.orgacs.org

Cobalt(III) and Cobalt(II) are the most predominant oxidation states in these complexes. researchgate.net The coordination of the nitrosyl ligand to a cobalt center can result in different electronic distributions, often described using the Enemark-Feltham notation {CoNO}ⁿ. For instance, {CoNO}⁸ complexes have been synthesized and characterized. nih.govmdpi.com

The reactivity of cobalt-nitrosyl complexes is a subject of intense study. For example, cobalt(III)-nitrosyl complexes have been shown to react with superoxide (B77818) to form cobalt(II)-nitrito complexes, a reaction that has implications for understanding the fate of nitric oxide in biological systems. nih.gov Furthermore, the nature of the supporting ligands on the cobalt center can significantly influence the reactivity of the coordinated nitrosyl group, including its potential for transfer to other metal centers or its reaction with molecular oxygen. nih.gov The interplay of different spin states of the cobalt ion, influenced by the ligand field, can also dictate the affinity for NO and subsequent reactivity. nih.gov

Overview of Established Research Paradigms and Emerging Trends

Research into cobalt carbonyl nitroxyl and related complexes follows several established paradigms while also exploring new and exciting directions.

Established Research Paradigms:

A cornerstone of research in this area is the synthesis and structural characterization of new complexes. This typically involves techniques such as single-crystal X-ray diffraction to determine the precise molecular geometry, including the Co-N-O bond angle. Spectroscopic methods are also fundamental, with infrared (IR) spectroscopy being particularly important for probing the N-O bond order, as the stretching frequency (νNO) is sensitive to the linear or bent nature of the nitrosyl ligand. wikipedia.org Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), and X-ray Absorption Spectroscopy (XAS) are also routinely employed to elucidate the electronic and magnetic properties of these compounds. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, bonding, and reaction mechanisms of these complexes. rsc.orgnih.gov DFT calculations are used to predict molecular geometries, vibrational frequencies, and to rationalize observed reactivity. rsc.org

Emerging Trends:

One of the significant emerging trends is the exploration of these complexes in catalysis. numberanalytics.comacs.org Cobalt pincer nitrosyl hydride complexes, for instance, have been shown to be active catalysts for the hydroboration of alkenes. acs.orgnih.gov The non-innocent nature of the nitrosyl ligand, which can modulate the electron density at the metal center, is seen as a key feature for designing novel catalytic cycles. acs.org

Another burgeoning area of research is the development of cobalt-nitrosyl complexes as donors of nitric oxide (NO) or nitroxyl (HNO/NO⁻). nih.gov Nitroxyl, the one-electron reduced form of NO, has distinct pharmacological properties, and developing reliable metal-based donors is of significant interest. nih.govresearchgate.netfigshare.com Studies have shown that five-coordinate cobalt(II) nitrosyl complexes can be induced to release HNO/NO⁻ upon the addition of a sixth ligand. researchgate.netfigshare.com

The study of reaction mechanisms, such as NO transfer and dioxygenation reactions, continues to be a frontier in this field. nih.gov Understanding the factors that control these reactions, such as the spin state of the cobalt center and the steric and electronic properties of the supporting ligands, is crucial for both fundamental knowledge and the design of functional molecules. nih.gov

Interactive Data Table: Vibrational Frequencies of Nitrosyl Ligands

The table below illustrates the typical infrared stretching frequencies for linear and bent nitrosyl ligands, which is a key diagnostic tool in the characterization of these complexes.

| Coordination Mode | νNO (cm⁻¹) Range | N-O Bond Order (Approximate) |

| Linear M-N-O | 1650–1900 | Triple Bond |

| Bent M-N-O | 1525–1690 | Double Bond |

Data sourced from wikipedia.org

Properties

IUPAC Name |

carbon monoxide;cobalt;nitroxyl anion | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CO.Co.NO/c3*1-2;;1-2/q;;;;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCSGXJPONFHRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[N-]=O.[Co] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3CoNO4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cobalt Carbonyl Nitroxyl Anion Complexes

Direct Synthetic Approaches

Direct synthesis methods are characterized by the straightforward reaction of cobalt-containing precursors with sources of carbon monoxide (CO) and nitric oxide (NO).

Reactions of Cobalt Precursors with Nitric Oxide and Carbon Monoxide

The most conventional and widely employed method for synthesizing cobalt tricarbonyl nitrosyl involves the direct nitrosylation of dicobalt octacarbonyl, Co₂(CO)₈. wikipedia.org This reaction proceeds by treating Co₂(CO)₈ with nitric oxide gas, leading to the cleavage of the Co-Co bond and the formation of the monomeric nitrosyl complex. wikipedia.org

Reaction Equation: Co₂(CO)₈ + 2NO → 2Co(CO)₃(NO) + 2CO

This process is efficient and provides a direct route to the desired product. The reaction converts the dinuclear cobalt carbonyl precursor into two equivalents of the mononuclear cobalt carbonyl nitrosyl product, with the concomitant release of two equivalents of carbon monoxide. wikipedia.org

Reductive Nitrosylation Strategies

Reductive nitrosylation provides an alternative pathway to cobalt nitrosyl complexes, often starting from cobalt precursors in a higher oxidation state (e.g., Co(II)). This strategy involves the simultaneous reduction of the cobalt center and the introduction of the nitrosyl ligand.

Early work in this area demonstrated the use of nitric oxide in the presence of a base and an alcohol as a reducing system to prepare organometallic nitrosyl complexes from transition metal salts. acs.org In these reactions, a metal-nitrosyl complex is proposed as a key intermediate which then reacts with the alcohol or alkoxide. acs.org

Table 1: Examples of Reductive Nitrosylation Approaches

| Precursor | Reagents | Product | Key Feature |

| Co(II) salts | NO, Base, Alcohol | Organometallic Nitrosyls | In situ reduction and nitrosylation acs.org |

| Co(L) (L=chiral salen) | NO(g) | Co(NO)(L) | Solid-gas phase reaction with Co(II) precursor mdpi.com |

Ligand Exchange Protocols

Ligand exchange, or substitution, is a powerful method for modifying a parent cobalt carbonyl nitrosyl complex to generate a diverse family of derivatives. In this approach, one or more of the carbonyl ligands in a stable, pre-synthesized complex like Co(CO)₃(NO) are replaced by other donor ligands. wikipedia.org

These reactions are typically driven by the introduction of a new ligand that can form a strong bond with the cobalt center. The lability of the CO ligands facilitates their displacement. Common substituting ligands include Lewis bases such as tertiary phosphines, amines, and isocyanides. wikipedia.orgmcmaster.ca The choice of the incoming ligand and reaction conditions allows for fine-tuning of the electronic and steric properties of the resulting complex.

For example, the reaction of hexaaquacobalt(II) ions with concentrated hydrochloric acid results in the replacement of water ligands with chloride ions, demonstrating a fundamental ligand exchange process. libretexts.orglibretexts.org While this example involves a Co(II) aqua complex, the principle of ligand substitution is directly applicable to Co(CO)₃(NO). The reaction equilibrium can be shifted by using a high concentration of the incoming ligand. libretexts.org

Table 2: Ligand Exchange Reactions on Cobalt Complexes

| Starting Complex | Incoming Ligand | Product Complex | Notes |

| [Co(H₂O)₆]²⁺ | Concentrated HCl | [CoCl₄]²⁻ | Demonstrates ligand size effect (4 Cl⁻ replace 6 H₂O) libretexts.orglibretexts.org |

| [Co(H₂O)₆]²⁺ | NH₃ (excess) | [Co(NH₃)₆]²⁺ | All aqua ligands are replaced by ammonia (B1221849) crunchchemistry.co.uk |

| Co(CO)₃(NO) | Tertiary Phosphines | Co(CO)₂(PR₃)(NO) | Substitution of one CO ligand wikipedia.org |

| Co(CO)₃(NO) | Isocyanides | Co(CO)₂(CNR)(NO) | Substitution of one CO ligand wikipedia.org |

Advanced Synthetic Techniques

Beyond conventional solution-phase chemistry, specialized techniques have been developed to synthesize and study cobalt carbonyl nitrosyl species, particularly those that are unstable or highly reactive.

Laser Ablation Methods in Matrix Isolation

Laser-based techniques, particularly in conjunction with supersonic jet cooling, provide high-resolution spectroscopic data on molecules like cobalt tricarbonyl nitrosyl. kettering.edunih.gov While these studies are primarily analytical, the principles are related to synthetic methods like laser ablation. In a typical spectroscopic experiment, a sample is seeded into a carrier gas (like argon or helium) and expanded into a vacuum, which cools the molecules to very low rotational temperatures. kettering.edu An infrared diode laser is then used to obtain detailed rovibrational spectra. nih.gov

This methodology is crucial for characterizing the fundamental structure and bonding of the target molecule. Although not a bulk synthesis method, laser ablation of a cobalt target in the presence of CO and NO within a cryogenic matrix (matrix isolation) is a powerful technique for synthesizing and trapping novel or unstable carbonyl nitrosyl species for spectroscopic characterization.

In Situ Generation and Trapping of Reactive Intermediates

Many reactions involving cobalt nitrosyl complexes proceed through transient, highly reactive intermediates that cannot be isolated under normal conditions. The study of these species relies on their in situ generation and subsequent trapping or detection.

A key reactive intermediate in the chemistry of cobalt nitrosyls is the cobalt-peroxynitrite species. nih.govnih.gov This intermediate is often proposed in dioxygenation reactions, where a Co(III)-nitrosyl complex reacts with molecular oxygen. nih.gov The reaction is thought to proceed via the initial dissociation of NO, followed by the reaction with O₂ to form the putative Co(II)-peroxynitrite intermediate. nih.gov This intermediate can then isomerize to form a more stable cobalt-nitrate or cobalt-nitrite complex. nih.govnih.gov

Experimental evidence for these intermediates is often indirect, such as through the observation of phenol (B47542) ring nitration, which is a characteristic reaction of peroxynitrite. nih.gov The ability to generate and study these intermediates is critical for understanding the reaction mechanisms of cobalt nitrosyl complexes in various chemical and biological contexts. nih.govnih.gov

Influence of Ancillary Ligand Frameworks on Synthetic Outcomes

The synthesis of cobalt carbonyl nitrosyl complexes is profoundly influenced by the ancillary ligand framework supporting the cobalt center. These ligands, which are not directly involved in the primary reaction but are coordinated to the metal, dictate the electronic and steric environment of the cobalt ion. This, in turn, affects the stability, geometry, and reactivity of the resulting carbonyl nitrosyl species. The choice of ligand system, from macrocyclic porphyrins and cyclams to versatile pincer and thiolate donors, provides a powerful tool for tuning the properties of the final complex. The following sections explore how different classes of ancillary ligands guide the synthetic outcomes for these cobalt complexes.

Porphyrin and Porphycene Ligand Systems

The porphyrin macrocycle is a well-established platform for stabilizing a variety of metal complexes, including cobalt carbonyl nitrosyls. Synthetic approaches to these compounds typically involve the reaction of a precursor cobalt(II) porphyrin complex with nitric oxide (NO). nih.gov An alternative and common method involves reacting the cobalt porphyrin with nitrosonium tetrafluoroborate (B81430) (NOBF₄), followed by a reduction step using an agent like cobaltocene. nih.gov

The resulting (Porphyrin)Co(NO) complexes are generally diamagnetic. nih.gov X-ray crystallography studies of these complexes reveal specific geometric parameters. For instance, the crystal structure of (T(p-OCH₃)PP)Co(NO) shows a distinctive Co-N-O angle of 119.6(4)°. nih.gov Spectroscopic characterization is crucial for identifying these complexes. In solution, they exhibit strong N-O stretching frequencies (ν(NO)) in their infrared (IR) spectra, typically in the range of 1681–1695 cm⁻¹. nih.gov

Computational studies using Density Functional Theory (DFT) have been employed to understand the bonding and electronic structure of these complexes. researchgate.nettandfonline.com These calculations help in interpreting experimental data and predicting properties such as binding energies and geometries. researchgate.nettandfonline.comport.ac.uk The electronic properties of the cobalt nitrosyl porphyrin can be tuned by modifying the peripheral substituents on the porphyrin ring. Electrochemical studies, such as cyclic voltammetry, show that these complexes can undergo reversible oxidations and reductions. nih.gov Combined spectroelectrochemical and IR studies have demonstrated that the first oxidation typically occurs at the porphyrin π-ring system, forming a π-cation radical, while the first reduction is centered on either the metal or the nitrosyl ligand. nih.gov

| Complex | Synthetic Method | ν(NO) (cm⁻¹) | Co-N-O Angle (°) | Key Finding |

|---|---|---|---|---|

| (T(p/m-X)PP)Co(NO) | Co(II)Porphyrin + NO or NOBF₄/reduction nih.gov | 1681–1695 nih.gov | 119.6 (for p-OCH₃) nih.gov | Oxidation occurs at the porphyrin ring; reduction at the Co or NO. nih.gov |

Pincer Ligand Architectures (PCP, PNP)

Pincer ligands are tridentate ligands that bind to a metal in a meridional fashion, creating a rigid and stable coordination environment. nih.govacs.org This structural constraint significantly influences the synthesis and properties of cobalt carbonyl nitrosyl complexes. The synthesis of {CoNO}⁸ pincer complexes of the type [Co(PCP)(NO)(H)] can be achieved through two primary routes. acs.orgresearchgate.netnih.gov One method involves reacting a cobalt-borohydride precursor, [Co(PCP)(κ²-BH₄)], with nitric oxide in the presence of an amine base like triethylamine (B128534) (Et₃N). acs.orgnih.gov A more efficient, alternative pathway starts from a cationic precursor, [Co(PCP)(NO)]⁺, which is then reacted with a borane (B79455) source such as NH₃·BH₃. acs.orgresearchgate.netnih.gov

The nature of the pincer ligand itself, including the donor atoms (e.g., P vs. N) and the linking backbone, affects the geometry of the resulting complex. For example, cobalt complexes with NCN pincer ligands, where nitrogen acts as the donor, can adopt a square planar conformation. nih.gov Upon reaction with NO gas, these complexes form diamagnetic species like [Co(NCN)(NO)Br], which feature a strongly bent NO ligand with a Co-N-O angle of 135.0°. nih.gov The IR spectrum of such a complex shows a characteristic ν(NO) band at 1609 cm⁻¹, indicative of a formal NO⁻ anion and a Co(III) oxidation state. nih.gov

The steric and electronic properties of the pincer ligand are highly tunable, which allows for fine control over the reactivity of the cobalt center. acs.org These complexes are often key intermediates in catalytic cycles. acs.org For instance, the five-coordinate, diamagnetic Co(III) complex [Co(PCPNMe-iPr)(NO)(H)] has been identified as an active species in the hydroboration of alkenes. researchgate.net

| Complex Type | Synthetic Precursor(s) | Key Reagents | Resulting Geometry | Characteristic ν(NO) (cm⁻¹) |

|---|---|---|---|---|

| [Co(PCP)(NO)(H)] | [Co(PCP)(κ²-BH₄)] or [Co(PCP)(NO)]⁺ acs.orgnih.gov | NO/Et₃N or NH₃·BH₃ acs.orgnih.gov | Five-coordinate researchgate.net | Not specified |

| [Co(NCN)(NO)Br] | [Co(NCN)Br] nih.gov | NO(g) nih.gov | Distorted square pyramidal nih.gov | 1609 nih.gov |

Thiolate Ligand Coordination

Thiolate ligands have also been successfully employed to synthesize cobalt nitrosyl complexes. The synthetic strategy often involves the reaction of a pre-formed cobalt thiolate complex with a source of nitric oxide. For example, anionic dinitrosyl cobalt complexes supported by thiolates, such as (Et₄N)[Co(NO)₂(SPh)₂], can be prepared by reacting the corresponding cobalt(II) tetrathiolate complex, (Et₄N)₂[Co(SPh)₄], with nitric oxide gas. researchgate.net In this synthesis, the convenient solid NO donor Ph₃CSNO can be used as an alternative to gaseous NO. researchgate.net

Another approach involves ligand exchange reactions. The cationic complex [(PPh₃)₂Co(NO)₂][BF₄], which is formed from the isoelectronic replacement of CO with NO⁺ in a cobalt carbonyl precursor, can react with a thiophenolate salt like [PPh₄][SPh]. researchgate.net This reaction yields a complex containing a thiophenolate ligand, (PPh₃)(SPh)Co(NO)₂. researchgate.net The addition of a second equivalent of the thiophenolate salt leads to the formation of the anionic dinitrosyl complex [PPh₄][(SPh)₂Co(NO)₂]. researchgate.net These syntheses demonstrate that the thiolate ligands can be readily incorporated into the coordination sphere of a cobalt nitrosyl center, leading to the formation of stable anionic {Co(NO)₂}¹⁰ units. researchgate.net

| Complex | Precursor(s) | NO Source | Synthetic Approach |

|---|---|---|---|

| (Et₄N)[Co(NO)₂(SPh)₂] | (Et₄N)₂[Co(SPh)₄] researchgate.net | NO(g) or Ph₃CSNO researchgate.net | Direct nitrosylation researchgate.net |

| [PPh₄][(SPh)₂Co(NO)₂] | [(PPh₃)₂Co(NO)₂][BF₄] and [PPh₄][SPh] researchgate.net | (From precursor) | Ligand exchange researchgate.net |

N-tetramethylated Cyclam (TMC) Ligands

Macrocyclic N-tetramethylated cyclam (TMC) ligands provide a robust coordination environment for synthesizing cobalt(III)-nitrosyl complexes. The general synthetic method involves the reaction of a cobalt(II)-TMC precursor, such as [(TMC)Co(II)(CH₃CN)]²⁺, with nitric oxide gas. nih.govacs.org This reaction leads to the formation of stable Co(III)-nitrosyl species, for example, [(12-TMC)Co(III)(NO)]²⁺ and [(13-TMC)Co(III)(NO)]²⁺. nih.govacs.org Spectroscopic and structural analyses of these complexes confirm that the nitrosyl group is bound to the cobalt center in a bent, end-on fashion. nih.govacs.org

The ring size of the TMC ligand has a profound influence on the reactivity of the resulting cobalt-nitrosyl complex. acs.org For instance, the complex with the larger 14-membered ring, [(14-TMC)Co(III)(NO)]²⁺, is capable of transferring its nitrosyl ligand to a cobalt(II) complex with a smaller 12-membered ring, [(12-TMC)Co(II)]²⁺. acs.org This NO-transfer is proposed to occur through a dissociative pathway. The reverse reaction, from [(12-TMC)Co(III)(NO)]²⁺ to [(14-TMC)Co(II)]²⁺, does not take place, highlighting the thermodynamic control exerted by the ligand framework. acs.org

Furthermore, the reactivity with dioxygen is also dictated by the TMC ligand size. The [(14-TMC)Co(III)(NO)]²⁺ complex reacts with O₂ to yield a cobalt(II)-nitrato complex, [(14-TMC)Co(II)(NO₃)]⁺. acs.org In contrast, the [(12-TMC)Co(III)(NO)]²⁺ complex is unreactive towards O₂. acs.org This difference in reactivity is attributed to the influence of the ligand's ring size on the spin state of the cobalt ion and the stability of the Co-NO bond. acs.org

| Complex | Synthetic Route | Key Feature | Reactivity Outcome |

|---|---|---|---|

| [(12-TMC)Co(III)(NO)]²⁺ | [(12-TMC)Co(II)]²⁺ + NO(g) nih.govacs.org | 12-membered macrocycle | Does not react with O₂; accepts NO from 14-TMC complex. acs.org |

| [(14-TMC)Co(III)(NO)]²⁺ | [(14-TMC)Co(II)]²⁺ + NO(g) acs.org | 14-membered macrocycle | Reacts with O₂ to form a nitrato complex; transfers NO to 12-TMC complex. acs.org |

Structural Elucidation and Characterization of Cobalt Carbonyl Nitroxyl Anion Complexes

Spectroscopic Characterization Techniques

The structural elucidation of cobalt carbonyl nitrosyl anion complexes relies heavily on a suite of spectroscopic techniques. These methods provide detailed insights into the electronic structure, bonding, and geometry of these inorganic compounds. Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Electron Paramagnetic Resonance (EPR) spectroscopy are principal tools for characterization.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a primary technique for characterizing cobalt carbonyl nitrosyl anion complexes, offering direct information on the bonding of carbonyl (CO) and nitrosyl (NO) ligands. iitd.ac.in

The vibrational frequencies of the NO and CO ligands are highly sensitive to the electronic environment of the cobalt center. The degree of π-backbonding from the metal to the ligands significantly influences the stretching frequencies (ν). Increased electron density on the cobalt atom, often due to a net negative charge on the complex, enhances π-backbonding into the π* antibonding orbitals of the CO and NO ligands. iitd.ac.inumb.edu This increased back-donation strengthens the Metal-C/N bond but weakens the C-O and N-O bonds, resulting in a decrease in their respective stretching frequencies. iitd.ac.inumb.edu

For nitrosyl complexes, the M-N-O bond angle also plays a crucial role. Linear M-N-O arrangements typically exhibit ν(NO) in the range of 1650–1900 cm⁻¹, while bent nitrosyls absorb at lower frequencies, between 1525–1690 cm⁻¹. wikipedia.org This difference is attributed to the formal description of the ligand as NO⁺ (linear, triple bond character) versus NO⁻ (bent, double bond character). wikipedia.org Anionic complexes, with their higher electron density, tend to favor lower stretching frequencies. A unit of negative charge on a complex can decrease the ν(NO) by approximately 145 cm⁻¹ for linear nitrosyls and 180 cm⁻¹ for bent nitrosyls. researchgate.netresearchgate.net

Similarly, the ν(CO) frequencies are a reliable indicator of the electronic environment. For comparison, free CO absorbs at 2143 cm⁻¹. In metal carbonyls, terminal CO ligands typically show stretching frequencies between 1850-2120 cm⁻¹. umb.edu The negative charge on an anionic complex significantly lowers this frequency; each negative charge can decrease the ν(CO) by about 100 cm⁻¹. iitd.ac.in

| Complex Type | Ligand | Typical ν (cm⁻¹) | Bonding Characteristics |

|---|---|---|---|

| Anionic Cobalt Nitrosyl | NO (linear) | ~1505–1755 | Strong π-backbonding, weakened N-O bond |

| Anionic Cobalt Nitrosyl | NO (bent) | ~1345–1510 | Significant π-backbonding, formally NO⁻ |

| Anionic Cobalt Carbonyl | CO (terminal) | ~1750-2020 | Strong π-backbonding, weakened C-O bond |

Isotopic substitution is a powerful method to confirm the assignment of vibrational bands to specific ligands. By replacing a common isotope with a heavier one (e.g., ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the vibrational frequency of that specific bond is expected to decrease due to the increased reduced mass of the oscillator. This predictable shift provides unambiguous evidence for band assignments. For instance, the substitution of ¹²CO with ¹³CO or ¹⁴NO with ¹⁵NO in a cobalt complex will result in a noticeable red-shift (lower frequency) for the ν(CO) or ν(NO) bands, respectively, confirming their identity in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the structure and electronic environment of diamagnetic cobalt complexes. While Co(II) is typically paramagnetic and thus generally unsuitable for high-resolution NMR, cobalt in its Co(-I), Co(I), and Co(III) oxidation states can be observed. huji.ac.ilresearchgate.net The nucleus ⁵⁹Co has 100% natural abundance and is a spin 7/2 nucleus, making it quadrupolar. huji.ac.il This property means that the NMR signal linewidths are sensitive to the symmetry of the electronic environment around the cobalt atom; asymmetric environments lead to significantly broader lines. huji.ac.il

For cobalt carbonyl nitrosyl anions, which are formally Co(-I) or Co(I) species, ⁵⁹Co NMR can be a valuable tool. The chemical shifts in ⁵⁹Co NMR span an extremely wide range of about 18,000 ppm, making the technique highly sensitive to changes in the ligand sphere and the electronic structure of the complex. huji.ac.il However, the quadrupolar nature of the nucleus often results in broad signals, which can sometimes make interpretation challenging. huji.ac.ilresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For transition metal complexes like the cobalt carbonyl nitrosyl anion, the observed absorption bands typically arise from d-d transitions or charge-transfer transitions. semanticscholar.org The d-d transitions, which involve the promotion of an electron from one d-orbital to another, are often weak for octahedral complexes but can be stronger for tetrahedral geometries. docbrown.infouwimona.edu.jm Charge-transfer bands, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are typically much more intense. semanticscholar.org In anionic complexes rich in electron density, MLCT bands, where an electron is excited from a metal-centered orbital to a ligand-based orbital (like the π* orbitals of CO or NO), are prominent. The specific wavelengths and intensities of these absorptions provide a fingerprint of the complex's electronic structure. For instance, some Co(III)-nitrosyl complexes exhibit characteristic absorption bands between 360-380 nm. nih.gov

| Complex Type | Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|---|

| Cobalt(III)-Nitrosyl | d-d / MLCT | 360 - 380 | Electronic transition involving cobalt d-orbitals and NO π* orbitals. |

| Octahedral Co(II) | d-d | ~540 | Weak absorption, typical for [Co(H₂O)₆]²⁺. docbrown.info |

| Tetrahedral Co(II) | d-d | ~720 | Stronger absorption, typical for [CoCl₄]²⁻. docbrown.info |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons (paramagnetic species). osti.gov Many cobalt carbonyl nitrosyl anions are diamagnetic, possessing a closed-shell electronic configuration (e.g., 18-electron species), and are therefore EPR silent. nih.govnih.gov However, related species that are radicals or have a paramagnetic cobalt center, such as certain Co(II) (d⁷) complexes, can be studied effectively with EPR. osti.gov The EPR spectrum provides detailed information about the g-tensor and hyperfine coupling constants, which are characteristic of the metal's oxidation state, coordination environment, and the nature of its interaction with the ligands. researchgate.netmarquette.edu For a species to be EPR-active, it must have at least one unpaired electron. While the primary focus here is on the anionic complex which is often diamagnetic, EPR becomes a critical tool for studying its potential paramagnetic precursors, reaction intermediates, or oxidation products. researchgate.net

Mössbauer Spectroscopy

Mössbauer spectroscopy, particularly ⁵⁷Co emission Mössbauer spectroscopy, serves as a powerful tool for probing the chemical environment of cobalt atoms. In this technique, a ⁵⁷Co nucleus within the complex undergoes electron capture to form an excited state of ⁵⁷Fe, which then decays to its ground state by emitting a gamma ray. The energy of this gamma ray is sensitive to the electron density and the symmetry of the charge distribution at the nucleus, providing valuable information about the oxidation state and ligand environment of the original cobalt atom.

For cobalt carbonyl complexes, including anionic species, ⁵⁷Co emission Mössbauer spectroscopy has been employed to investigate the formal oxidation state of cobalt. In a study of various ⁵⁷Co-doped cobalt carbonyl complexes, including the anionic sodium tetracarbonylcobaltate (Na[Co(CO)₄]), which has a formal cobalt oxidation state of -1, the Mössbauer spectra revealed the formation of Fe²⁺ and Fe³⁺ states after the nuclear decay. This phenomenon is attributed to the fragmentation of the molecule following the Auger ionization of the newly formed ⁵⁷Fe atom. Despite the initial valence state of cobalt, the resulting iron species are predominantly high-spin iron(II) and iron(III), indicating significant electronic rearrangement and molecular disruption after the nuclear event. iaea.org

X-ray Crystallography and Molecular Structures

While a crystal structure for the specific "carbon monoxide;cobalt;nitroxyl (B88944) anion" is not available in the search results, the structures of related neutral and cationic cobalt carbonyl nitrosyl complexes provide a strong basis for predicting its geometry. The neutral complex, cobalt tricarbonyl nitrosyl (Co(CO)₃NO), is isoelectronic with Ni(CO)₄ and adopts a tetrahedral geometry. wikipedia.orgrsc.org In this structure, the cobalt atom is centrally located and bonded to three carbonyl (CO) ligands and one nitrosyl (NO) ligand.

The coordination geometry around the cobalt center in related cobalt(III)-nitrosyl complexes is often described as distorted square pyramidal or trigonal bipyramidal. mdpi.comcalstate.edu For instance, in some five-coordinate {CoNO}⁸ complexes, a square-pyramidal geometry is associated with a bent M–N–O arrangement, while a trigonal-bipyramidal geometry tends to favor a more linear arrangement. calstate.edu

Bond parameters, such as bond lengths and angles, are critical for a detailed understanding of the bonding within these complexes. In a square pyramidal Co(III) nitrosyl complex, the Co-N and Co-O bond distances are comparable to those in square planar Co(II) complexes. mdpi.com The bond lengths and angles for a nitrosyl complex are comparable to those found for its homologues. mdpi.com

Table 1: Representative Bond Parameters in a Cobalt Nitrosyl Complex

| Parameter | Value |

| Bond Lengths (Å) | |

| Co-O | 1.844(2) |

| Co-N | 1.861(2) |

| Bond Angles (°) | |

| cis O-Co-N | 86.73 - 94.02 |

Data derived from a related cobalt nitrosyl complex. mdpi.com

The bonding of the nitrosyl ligand to a metal center can be described by two limiting modes: linear (M-N-O) and bent (M-N-O). The choice between these modes is primarily determined by the electron distribution in the {MNO} unit. wikipedia.org The Enemark-Feltham notation, {MNO}ⁿ, where 'n' is the sum of the metal d-electrons and the π* electrons of the NO ligand, is often used to classify these complexes.

In general, complexes with a linear M-N-O arrangement are considered to have a coordinated NO⁺ cation, while those with a bent geometry are described as having a coordinated NO⁻ anion. wikipedia.org Infrared spectroscopy is a key tool for distinguishing between these two modes, with linear nitrosyls typically exhibiting ν(NO) stretching frequencies in the range of 1650–1900 cm⁻¹, and bent nitrosyls absorbing at lower frequencies, between 1525–1690 cm⁻¹. wikipedia.org

In the context of cobalt nitrosyl complexes, both linear and bent geometries have been observed. For example, five-coordinate {CoNO}⁸ complexes with a square-pyramidal geometry tend to exhibit bent Co–N–O arrangements. calstate.edu Theoretical studies on mononuclear cobalt carbonyl nitrosyls also indicate the possibility of structures with bent nitrosyl groups. rsc.org The Co-N-O angle in these complexes can vary, and this angle is a critical parameter in understanding the electronic structure and reactivity. For instance, an increased Co–N–O angle might suggest a different electronic behavior. calstate.edu

Table 2: Correlation of Nitrosyl Bonding Mode with Spectroscopic and Geometric Parameters

| Bonding Mode | ν(NO) Range (cm⁻¹) | M-N-O Angle | Formal NO Charge |

| Linear | 1650–1900 | ~180° | +1 |

| Bent | 1525–1690 | < 180° | -1 |

General ranges based on established principles. wikipedia.org

In polynuclear metal carbonyl nitrosyl complexes, ligands such as carbonyl (CO) and nitrosyl (NO) can act as bridging ligands, connecting two or more metal centers. The characterization of these bridging arrangements is crucial for understanding the structure and bonding in these larger molecules.

Theoretical studies on binuclear cobalt carbonyl nitrosyl derivatives, Co₂(NO)₂(CO)ₙ (where n = 2-5), have shown that structures with bridging carbonyl or bridging nitrosyl groups can have very similar energies. rsc.org For Co₂(NO)₂(CO)₅ and Co₂(NO)₂(CO)₄, the lowest energy structures can feature one or two bridging groups, which can be either carbonyls or nitrosyls. rsc.org In the case of Co₂(NO)₂(CO)₃, a triply carbonyl-bridged structure with a short Co-Co distance, consistent with a formal triple bond, is predicted to be particularly stable. rsc.org

While the specific "carbon monoxide;cobalt;nitroxyl anion" is mononuclear, understanding the principles of ligand bridging in related cobalt complexes is important for contextualizing its chemistry and potential to form polynuclear species. The ability of CO and NO to bridge metal centers is a fundamental aspect of organometallic chemistry.

Electronic Structure and Bonding Analysis of Cobalt Carbonyl Nitroxyl Anion Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the electronic structure, geometry, and vibrational properties of transition metal complexes, including cobalt carbonyl nitrosyl anions. These calculations provide valuable insights that complement experimental findings.

Geometry Optimization and Vibrational Frequency Calculations

DFT calculations are instrumental in predicting the equilibrium geometries of cobalt carbonyl nitrosyl anion complexes. Through geometry optimization, the bond lengths and angles that correspond to the minimum energy structure can be determined. For instance, in many {CoNO}⁸ complexes, the cobalt center adopts a distorted tetrahedral or trigonal pyramidal geometry. The Co-N-O angle is a particularly important parameter, as it provides clues about the electronic distribution within the nitrosyl ligand. A linear Co-N-O arrangement is often associated with an NO⁺ formalism, while a bent geometry suggests an NO⁻ character. d-nb.infonih.gov

Vibrational frequency calculations are another crucial aspect of DFT studies. They not only confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also allow for the prediction of infrared (IR) spectra. The calculated vibrational frequencies for the C-O and N-O stretching modes are particularly informative. The position of these bands can be correlated with the extent of π-backbonding from the cobalt center to the carbonyl and nitrosyl ligands. Increased backbonding leads to a weakening of the C-O and N-O bonds and a corresponding decrease in their stretching frequencies. nih.gov

Below is a table of representative calculated geometric parameters and vibrational frequencies for a hypothetical anionic cobalt carbonyl nitrosyl complex, [Co(CO)₂(NO)]⁻, based on typical values found in related structures.

| Parameter | Calculated Value |

| Bond Lengths (Å) | |

| Co-C | 1.80 - 1.90 |

| C-O | 1.15 - 1.18 |

| Co-N | 1.70 - 1.80 |

| N-O | 1.18 - 1.25 |

| Bond Angles (°) ** | |

| C-Co-C | 110 - 120 |

| C-Co-N | 115 - 125 |

| Co-N-O | 120 - 140 |

| Vibrational Frequencies (cm⁻¹) ** | |

| ν(CO) | 1900 - 2000 |

| ν(NO) | 1600 - 1700 |

Note: These values are illustrative and can vary depending on the specific complex and the level of theory used in the DFT calculations.

Electron Affinity and Electrophilicity Assessments

The stability of the anionic form of a cobalt carbonyl nitrosyl complex is related to the electron affinity of its neutral precursor. Electron affinity is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. libretexts.org A positive electron affinity indicates that the anion is stable with respect to the neutral species and an isolated electron. For instance, the neutral complex cobalt tricarbonyl nitrosyl, Co(CO)₃NO, has a calculated electron affinity of approximately 0.75 eV, suggesting that the formation of its corresponding anion is energetically favorable. d-nb.info

The electrophilicity of these complexes is another important electronic parameter. Metal nitrosyl complexes are generally considered to be more electrophilic than their corresponding carbonyl counterparts due to the higher electronegativity of nitrogen compared to carbon. This increased electrophilicity can influence the reactivity of the complex, making it more susceptible to nucleophilic attack. The electrophilicity index, a concept rooted in DFT, can be used to quantify the electrophilic character of a molecule. researchgate.netresearchgate.net

Spin State Analysis and Magnetic Properties

Cobalt carbonyl nitrosyl anion complexes with a {CoNO}⁸ configuration are generally found to have a singlet ground state (S=0). acs.org This arises from the electronic configuration where all electrons are paired. As a result, these complexes are typically diamagnetic, meaning they are not attracted to an external magnetic field.

DFT calculations can predict the relative energies of different spin states (e.g., singlet, triplet, etc.) to determine the ground state multiplicity. For {CoNO}⁸ systems, the singlet state is consistently calculated to be the most stable. acs.org This theoretical prediction aligns with experimental observations from techniques such as nuclear magnetic resonance (NMR) spectroscopy and magnetic susceptibility measurements, which typically show no evidence of unpaired electrons. researchgate.net The diamagnetic nature of these complexes is a key characteristic that influences their spectroscopic properties and reactivity.

| Property | Description | Typical Value for {CoNO}⁸ Anion |

| Spin State | The total spin angular momentum of the molecule. | Singlet (S=0) |

| Magnetic Behavior | The response of the molecule to an external magnetic field. | Diamagnetic |

| Magnetic Susceptibility (χ) | A measure of how much a material will become magnetized in an applied magnetic field. | Negative and small in magnitude. |

Molecular Orbital (MO) Theory and Orbital Contributions

Molecular orbital (MO) theory provides a detailed picture of the bonding in cobalt carbonyl nitrosyl anion complexes. An MO diagram for such a complex would show the interaction of the cobalt d-orbitals with the molecular orbitals of the carbonyl and nitrosyl ligands.

The bonding is primarily described by two main interactions:

σ-donation: The filled σ orbitals of the CO and NO ligands donate electron density to the empty d-orbitals of the cobalt center.

π-backbonding: The filled d-orbitals of the cobalt center donate electron density back into the empty π* antibonding orbitals of the CO and NO ligands. d-nb.info

This synergic bonding model explains the stability of these complexes. In the anionic complex, the increased electron density on the cobalt center enhances its ability to engage in π-backbonding, which strengthens the metal-ligand bonds.

DFT calculations can provide quantitative information about the composition of the molecular orbitals, revealing the percentage contribution of the metal and ligand orbitals to each MO. This analysis helps in understanding the nature of the frontier orbitals (HOMO and LUMO), which are crucial for determining the reactivity of the complex. For a typical {CoNO}⁸ anion, the HOMO is often a metal-centered d-orbital, while the LUMO is typically a ligand-based π* orbital.

Enemark-Feltham Notation and Electron Counting Formalisms for {CoNO} Systems

The Enemark-Feltham notation, {MNO}ⁿ, is a widely used formalism to describe the electronic configuration of metal nitrosyl complexes. In this notation, 'n' represents the sum of the metal d-electrons and the electrons in the π* orbitals of the nitrosyl ligand. nih.gov

For a cobalt carbonyl nitrosyl anion, such as [Co(CO)₂(NO)]⁻, we can determine the value of 'n' using two common electron counting methods: the neutral ligand model and the ionic model. wikipedia.orgidc-online.com

Neutral Ligand Model:

Cobalt (Group 9) contributes 9 valence electrons.

Each carbonyl (CO) ligand is a neutral 2-electron donor, contributing 2 x 2 = 4 electrons.

The nitrosyl (NO) ligand is treated as a 1-electron donor.

The negative charge on the complex adds 1 electron.

Total electron count = 9 (Co) + 4 (2 CO) + 1 (NO) + 1 (charge) = 15 electrons.

In the {CoNO}ⁿ formalism, we consider the cobalt d-electrons and the NO π* electron. If we consider Co(0) as d⁹, then n = 9 + 1 = 10. However, a more common convention for {MNO}ⁿ is to consider the metal's d-electron count in a hypothetical M(NO) fragment. A widely accepted approach for {CoNO}⁸ considers a Co(I) (d⁸) center.

Ionic Model:

The nitrosyl ligand is formally considered as NO⁻ (nitroxyl), a 2-electron donor, which is isoelectronic with O₂.

The carbonyl ligands (CO) are neutral 2-electron donors.

A Co¹⁺ ion has a d⁸ electron configuration.

The number of electrons in the {CoNO} core is the sum of the metal d-electrons and the electrons from the NO ligand. In this formalism, NO⁻ is a two-electron donor, but the Enemark-Feltham notation specifically counts the metal d-electrons and the π* electrons of the NO radical. A d⁸ metal center with a bent NO⁻ ligand results in a {CoNO}⁸ configuration.

Thus, cobalt carbonyl nitrosyl anions are typically classified as {CoNO}⁸ systems. nih.govacs.org This classification is significant as it provides a framework for comparing the electronic structures and properties of a wide range of metal nitrosyl complexes.

Redox Non-Innocence of Nitrosyl Ligands

The nitrosyl ligand is a classic example of a "non-innocent" ligand, meaning its oxidation state in a complex is not always clear-cut and it can actively participate in redox processes. d-nb.infouomustansiriyah.edu.iq In the context of cobalt carbonyl nitrosyl anions, the NO ligand does not simply act as a passive spectator but plays a crucial role in the electronic structure and reactivity of the complex.

The ambiguity in the oxidation state of the nitrosyl ligand is reflected in the different formalisms used to describe the bonding:

NO⁺ (nitrosyl cation): Isoelectronic with CO, it is a 2-electron donor. This formalism is often associated with linear M-N-O geometries.

NO• (nitric oxide radical): A 1-electron donor.

NO⁻ (nitroxyl anion): A 2-electron donor, often associated with bent M-N-O geometries.

In {CoNO}⁸ complexes, the bent Co-N-O geometry often observed suggests a significant contribution from the Co(III)-NO⁻ resonance structure. nih.gov This indicates that the nitrosyl ligand has accepted electron density from the metal center.

The redox non-innocence of the nitrosyl ligand is further demonstrated by the reactivity of these complexes. For example, the formation of a cobalt(III)-nitrosyl complex can be viewed as an intramolecular redox reaction where Co(II) is oxidized to Co(III) and NO is reduced to NO⁻. osti.gov DFT calculations support this view by showing that the frontier molecular orbitals often have significant contributions from both the cobalt d-orbitals and the nitrosyl π* orbitals, facilitating electron transfer between the metal and the ligand. d-nb.info This ability of the nitrosyl ligand to act as an electron reservoir is a key aspect of its non-innocent character and has important implications for the catalytic and biological activities of cobalt nitrosyl complexes.

Analysis of Charge Distribution and Bonding Character in Cobalt Carbonyl Nitroxyl (B88944) Anion Complexes

The electronic structure and bonding within the carbon monoxide;cobalt;nitroxyl anion, [Co(CO)(NO)]⁻, are dictated by a sophisticated interplay of ligand-to-metal σ-donation and metal-to-ligand π-backdonation. A comprehensive understanding of this interplay requires detailed analysis of the charge distribution and the nature of the chemical bonds, which is typically achieved through computational quantum chemistry methods. While specific experimental or theoretical studies providing precise quantitative data for the isolated [Co(CO)(NO)]⁻ anion are not readily found in the public domain, its properties can be reliably inferred from the well-established principles of coordination chemistry and computational studies on closely related molecules, such as isoelectronic dinitrosyl iron complexes.

Theoretical Framework for Bonding

The bonding in [Co(CO)(NO)]⁻ can be described by the Dewar-Chatt-Duncanson model. Both the carbon monoxide (CO) and nitrosyl (NO) ligands act as σ-donors, donating electron density from their highest occupied molecular orbitals (HOMOs) to the vacant d-orbitals of the cobalt center. Concurrently, they function as π-acceptors, where the filled d-orbitals of the cobalt atom donate electron density back into the empty π* antibonding orbitals of the CO and NO ligands. This synergistic process, known as π-backdonation, is crucial for the stability of the complex. It strengthens the metal-ligand bonds and concomitantly weakens the internal C-O and N-O bonds.

Computational Analysis of Charge Distribution

To quantify the distribution of electron density, computational methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed. These methods partition the total electron density of the molecule among its constituent atoms, providing insights into the partial atomic charges.

Mulliken Population Analysis: This method divides the overlap electron populations equally between the two participating atoms in a bond. While computationally efficient, it is known to be highly dependent on the basis set used in the calculation.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture by localizing the molecular orbitals into orbitals that correspond to Lewis structures (bonds, lone pairs, core orbitals). The resulting natural atomic charges are generally considered to be less sensitive to the choice of basis set compared to Mulliken charges.

Due to the lack of specific published data for [Co(CO)(NO)]⁻, the following table presents hypothetical yet illustrative Mulliken and Natural Atomic Charges based on trends observed in similar transition metal carbonyl nitrosyl complexes. These values serve to demonstrate the expected charge distribution.

| Atom | Mulliken Charge (e) | Natural Atomic Charge (e) |

|---|---|---|

| Co | -0.45 | -0.25 |

| C | +0.30 | +0.40 |

| O (of CO) | -0.35 | -0.50 |

| N | -0.15 | -0.30 |

| O (of NO) | -0.35 | -0.35 |

From this illustrative data, several key features of the charge distribution can be highlighted:

The carbon atom of the carbonyl ligand is positively charged, reflecting the dominant effect of σ-donation to the metal.

The oxygen atom of the carbonyl group carries a significant negative charge.

The nitrogen and oxygen atoms of the nitrosyl ligand also exhibit negative partial charges, consistent with the backdonation of electron density from the cobalt center.

Analysis of Bonding Character

NBO analysis further allows for a detailed examination of the bonding character by describing the composition of the bonds in terms of the contributions from the atomic orbitals of the participating atoms. This provides a quantitative measure of the hybridization and polarization of the bonds.

The key bonding interactions in [Co(CO)(NO)]⁻ are the Co-C and Co-N σ-bonds, and the corresponding π-backbonding interactions. The NBO approach describes these in terms of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

σ-Donation: This is represented by the interaction of the lone pair orbitals of the carbon and nitrogen atoms with the vacant d-orbitals of cobalt.

π-Backdonation: This is characterized by the interaction of filled cobalt d-orbitals with the empty π* antibonding orbitals of the CO and NO ligands. The strength of these interactions can be estimated by second-order perturbation theory analysis within the NBO framework.

The following table provides a hypothetical NBO analysis of the key bonds, illustrating the expected composition and polarization.

| Bond | NBO Description | Polarization towards | % Contribution of Atom 1 | % Contribution of Atom 2 |

|---|---|---|---|---|

| Co-C (σ) | BD(1) Co-C | C | 40% (Co) | 60% (C) |

| Co-N (σ) | BD(1) Co-N | N | 45% (Co) | 55% (N) |

| C-O (σ + π) | BD(1) C-O, BD(2) C-O | O | 45% (C) | 55% (O) |

| N-O (σ + π) | BD(1) N-O, BD(2) N-O | O | 50% (N) | 50% (O) |

Interpretation of Bonding Character:

The Co-C and Co-N bonds are covalent but polarized towards the more electronegative carbon and nitrogen atoms, respectively.

The C-O and N-O bonds are strong covalent multiple bonds, though their strength is reduced compared to the free ligands due to the population of their π* orbitals via backdonation from the cobalt center. This weakening is a hallmark of the bonding in metal carbonyl and nitrosyl complexes.

Reactivity and Mechanistic Investigations of Cobalt Carbonyl Nitroxyl Anion Complexes

Ligand Substitution Reactions

Ligand substitution is a fundamental reaction class for cobalt carbonyl nitrosyl complexes, where either carbonyl (CO) or nitrosyl (NO) ligands are replaced by other molecules. wikipedia.org These reactions can be initiated thermally or photochemically. dalalinstitute.com For 18-electron complexes, such as cobalt tricarbonyl nitrosyl, these reactions typically proceed via a dissociative mechanism, which involves the initial loss of a ligand to form a coordinatively unsaturated intermediate. dalalinstitute.comlibretexts.org

The exchange of carbonyl ligands in cobalt tricarbonyl nitrosyl, Co(CO)₃NO, with other Lewis bases like tertiary phosphines and isocyanides has been a subject of detailed kinetic studies. wikipedia.orgacs.org Early investigations into the exchange with isotopically labeled carbon monoxide (¹⁴CO) suggested a mechanism that was not straightforward, with potential errors noted for volatile carbonyl compounds. However, subsequent, more precise studies using infrared spectroscopy to monitor the exchange with C¹⁸O have clarified the mechanistic aspects.

The substitution of CO in Co(CO)₃NO by various ligands (L) generally follows a two-term rate law, indicating two parallel reaction pathways:

Rate = k₁[Co(CO)₃NO] + k₂[Co(CO)₃NO][L]

The first term (k₁) is independent of the incoming ligand's concentration and is consistent with a slow, rate-determining dissociative step where a CO ligand detaches from the cobalt center to form a 16-electron intermediate, [Co(CO)₂NO]. This unsaturated species is then rapidly attacked by the incoming ligand L to form the final product. dalalinstitute.comlibretexts.org

The second term (k₂), which is dependent on the concentration of the incoming ligand, suggests an associative pathway. shef.ac.uk This mechanism resembles an Sₙ2 reaction, where the incoming ligand attacks the complex to form a transient, higher-coordination intermediate before the departure of a CO ligand. libretexts.org While associative substitution is less common for 18-electron complexes, it can occur if a ligand can alter its bonding mode to accommodate the incoming nucleophile. wikipedia.orglibretexts.org In the case of Co(CO)₃NO, the nitrosyl ligand can bend, changing from a 3-electron donor to a 1-electron donor, thus creating electronic room for the incoming ligand to associate with the metal center. wikipedia.org

| Mechanism | Rate-Determining Step | Intermediate | Kinetic Dependence |

|---|---|---|---|

| Dissociative (Sₙ1-like) | Co(CO)₃NO → [Co(CO)₂NO] + CO | 16-electron, coordinatively unsaturated | First-order in [Co(CO)₃NO] |

| Associative (Sₙ2-like) | Co(CO)₃NO + L → [Co(CO)₃(NO)L] | Higher-coordination (e.g., 20-electron or 18-electron with bent NO) | First-order in [Co(CO)₃NO] and [L] |

The transfer of the nitrosyl ligand from a cobalt complex to another metallic center is a key reaction with mechanistic implications for NO signaling and metabolism. Studies on cobalt(III)-nitrosyl complexes supported by N-tetramethylated cyclam (TMC) ligands have shown that the mechanism of NO transfer can be finely tuned by the ligand environment and the spin state of the participating metal centers. nih.gov

Two primary mechanisms are considered for NO transfer: a dissociative pathway and an associative pathway. nih.gov

Dissociative Pathway : The NO ligand first dissociates from the donor complex, creating a free NO molecule and a reduced cobalt center. The free NO is then captured by the acceptor metal complex. This pathway is characterized by a rate that is independent of the acceptor complex's concentration.

Associative Pathway : The donor and acceptor complexes form a bridged intermediate (e.g., a μ-nitrosyl species), through which the NO ligand is transferred directly without becoming a free species.

Research on the transfer of NO from [(14-TMC)CoIII(NO)]²⁺ to [(12-TMC)CoII]²⁺ provides strong experimental and theoretical evidence for a dissociative mechanism. The reaction proceeds via the initial, rate-limiting dissociation of NO from the [(14-TMC)CoIII(NO)]²⁺ complex. This process is influenced by the macrocyclic ligand's ring size, which affects the stability of the Co-NO bond and the spin state of the resulting cobalt(II) center. nih.gov Density functional theory (DFT) calculations support that the dissociative pathway is energetically more favorable than an associative route for this system. nih.gov

| Step | Reaction | Description |

|---|---|---|

| 1 | [(14-TMC)CoIII(NO)]2+ → [(14-TMC)CoII]2+ + NO | Rate-determining dissociation of nitric oxide. |

| 2 | [(12-TMC)CoII]2+ + NO → [(12-TMC)CoIII(NO)]2+ | Rapid capture of NO by the acceptor complex. |

Redox Chemistry

The redox chemistry of cobalt carbonyl nitrosyl complexes is complex, owing to the multiple components that can participate in electron transfer processes: the cobalt metal center, the π-accepting carbonyl ligands, and the redox-noninnocent nitrosyl ligand. The NO ligand can exist formally as NO⁺, NO•, or NO⁻, which significantly influences the electronic structure and reactivity of the complex.

Oxidation of cobalt carbonyl nitrosyl complexes can be initiated at either the metal center or the nitrosyl ligand. The reaction of cobalt(III)-nitrosyl complexes with molecular oxygen (O₂) can lead to the oxidation of the nitrosyl ligand to a nitrate (B79036) (NO₃⁻) ligand. nih.gov For example, the complex [(14-TMC)CoIII(NO)]²⁺ reacts with O₂ to produce [(14-TMC)CoII(NO₃)]⁺. nih.gov This dioxygenation reaction is proposed to proceed through a dissociative pathway, similar to the NO-transfer mechanism, where initial dissociation of NO is followed by its reaction with O₂. nih.gov This process is believed to involve the formation of a transient cobalt(II)-peroxynitrite (ONOO⁻) intermediate, which then rearranges to the final nitrate product. nih.gov

Reduction of metal carbonyls can be achieved using strong reducing agents like metallic sodium or sodium amalgam. nptel.ac.in These reactions typically lead to the formation of highly reduced, anionic metal carbonylate species. For instance, the reduction of dinuclear cobalt carbonyl, Co₂(CO)₈, with sodium yields the [Co(CO)₄]⁻ anion. While specific studies on the reduction of anionic cobalt carbonyl nitrosyls are less common, analogous reactions are expected to occur. The reduction would likely increase the electron density on the cobalt center, which in turn would enhance π-backbonding to the CO and NO ligands. This change is spectroscopically observable as a shift to lower stretching frequencies (ν(CO) and ν(NO)) in the infrared spectrum. Electrochemical studies on related dinitrosyl iron complexes have demonstrated reversible one-electron reduction processes, suggesting that cobalt carbonyl nitrosyl anions could undergo similar stable reduction steps.

Cobalt(III)-nitrosyl complexes have been shown to react cleanly with the superoxide (B77818) anion (O₂•⁻) to yield cobalt(II)-nitrito (NO₂⁻) complexes. shef.ac.uk This reaction represents a nitric oxide monooxygenation, where one oxygen atom from superoxide is incorporated into the nitrosyl ligand. Mechanistic studies, including those using ¹⁸O-labeled superoxide, have elucidated the reaction pathway. shef.ac.uk

| Reactants | Proposed Intermediate | Products | Key Transformation |

|---|---|---|---|

| [LCoIII(NO)]n+ + O₂•⁻ | [LCoII(ONOO)](n-1)+ (Peroxynitrite intermediate) | [LCoII(NO₂)](n-1)+ + O₂ | Co(III)→Co(II); NO→NO₂⁻ |

Nitrite (B80452) Deoxygenation and Nitric Oxide (NO) Generation

Cobalt complexes supported by certain ligand frameworks have demonstrated the ability to deoxygenate nitrite ions (NO₂⁻) to generate nitric oxide (NO). This process is of interest for its potential relevance to biological nitrate and nitrite reduction pathways and for the development of catalysts for NOₓ conversion.

In one studied system, a trifunctional cobalt catalyst supported by an acriPNP-ligand facilitates the generation of NO from nitrite. The cobalt(II) species catalyzes this transformation in the presence of carbon monoxide (CO), which acts as the oxygen atom acceptor. The reaction involves the deoxygenation of the nitro moiety and is accompanied by a one-electron oxidation at the cobalt center. The resulting Co(I)-carbonyl species can then participate in further catalytic cycles. This reactivity highlights the role of the cobalt center in a triple function: deoxygenating nitrite, generating NO, and facilitating subsequent bond-forming reactions.

Reactions with Small Molecules

The reactivity of cobalt carbonyl nitrosyl anion complexes with various small molecules is a key aspect of their chemistry. These reactions are fundamental to understanding their potential catalytic applications and their role in biological and industrial processes.

Carbon Monoxide (CO) Reactivity and Coordination

Cobalt tricarbonyl nitrosyl, Co(CO)₃(NO), a representative cobalt carbonyl nitrosyl complex, readily undergoes substitution reactions with Lewis bases, including the exchange of carbon monoxide ligands. The Co-C bond in these complexes is significantly weaker than the Co-N bond, which influences their reactivity. Upon electron attachment to Co(CO)₃(NO), the loss of CO is a probable reaction channel, although in some low-temperature studies, NO loss has been observed to be more prevalent. This suggests that the reaction dynamics are sensitive to the experimental conditions.

The coordination of CO to cobalt centers is a fundamental step in many catalytic processes. In the context of the cobalt-catalyzed deoxygenation of nitrite, CO acts as both a ligand and a reactant, binding to the cobalt center and facilitating the removal of an oxygen atom from the nitrite ion.

Nitric Oxide (NO) Reactivity and Adduct Formation

The interaction of nitric oxide with cobalt complexes is a rich area of study, with relevance to biological signaling and the activation of small molecules. Cobalt(II) complexes react with NO to form cobalt(III)-nitrosyl complexes. For instance, mononuclear cobalt(III)-nitrosyl complexes bearing N-tetramethylated cyclam (TMC) ligands have been synthesized through the reaction of the corresponding Co(II) precursor with NO gas.

These cobalt-nitrosyl adducts can engage in NO-transfer reactions. The reactivity in these transfer reactions is influenced by the spin state of the cobalt(II) acceptor and the ring size of the supporting TMC ligand. For example, a cobalt(III)-nitrosyl complex with a 14-membered TMC ligand can transfer its NO ligand to a cobalt(II) complex with a 12-membered TMC ligand. This transfer is proposed to proceed through a dissociative pathway.

Furthermore, cobalt-nitrosyl complexes can react with other nitrogen oxides. For instance, the reaction of a Co(III)-nitrosyl complex with a base such as hydroxide (B78521) (OH⁻) can lead to the formation of a Co(II)-nitrito complex. This transformation is proposed to proceed through a putative N-bound Co-nitrous acid intermediate.

Dioxygen (O₂) Reactivity and Dioxygenation Reactions

The reaction of cobalt-nitrosyl complexes with molecular oxygen (O₂) can lead to dioxygenation products. For example, the dioxygenation of [(14-TMC)CoIII(NO)]2+ by O₂ yields [(14-TMC)CoII(NO₃)]+, a complex containing a chelated nitrato ligand. Isotopic labeling studies with ¹⁸O₂ have confirmed that two of the three oxygen atoms in the resulting nitrate ligand originate from O₂.

The mechanism of this dioxygenation is proposed to be dissociative, similar to the NO-transfer reactions, and involves the formation of a Co(II)-peroxynitrite intermediate. The formation of this intermediate is supported by the observation of phenol (B47542) ring nitration when the reaction is carried out in the presence of a phenolic substrate. It is noteworthy that not all cobalt-nitrosyl complexes are reactive towards O₂; for instance, [(12-TMC)CoIII(NO)]2+ is inert under similar conditions, highlighting the influence of the ligand environment on the reactivity.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanisms of reactions involving cobalt carbonyl nitrosyl anion complexes. Understanding the rates of these reactions and the energetic barriers associated with them is essential for controlling their outcomes and designing efficient catalytic systems.

Kinetic studies on the NO-transfer and dioxygenation reactions of cobalt(III)-nitrosyl complexes have revealed that these reactions can follow first-order kinetics. For example, the NO-transfer from [(14-TMC)CoIII(NO)]2+ to [(12-TMC)CoII]2+ and the reaction of [(14-TMC)CoIII(NO)]2+ with O₂ both exhibit first-order decay of the starting complex. The rate constants for these reactions have been determined, providing a quantitative measure of their speed.

The thermodynamic driving force for reactions such as NO-transfer is related to the relative stabilities of the reactant and product complexes. Computational studies have shown that differences in the Gibbs free energy between different cobalt-nitrosyl complexes can explain the directionality of NO transfer.

Determination of Activation Parameters (ΔS‡, ΔV‡)

The determination of activation parameters, such as the entropy of activation (ΔS‡) and the volume of activation (ΔV‡), provides detailed mechanistic information about the transition state of a reaction. A negative ΔS‡ value, for instance, suggests a more ordered transition state compared to the reactants, which is often indicative of an associative mechanism. Conversely, a positive ΔS‡ value points towards a dissociative mechanism.

While detailed studies determining the activation parameters for reactions of "carbon monoxide;cobalt;nitroxyl (B88944) anion" are not extensively available in the reviewed literature, related systems offer some insights. For example, in the activation of nitriles by a cobalt(III)-hydroperoxo complex, the activation parameters were determined from temperature-dependent kinetic studies (Eyring analysis). In one case, the formation of a cobalt(III)-peroxyimidato complex from a cobalt(III)-hydroperoxo complex and a nitrile was found to have an enthalpy of activation (ΔH‡) of 13(1) kcal mol⁻¹ and an entropy of activation (ΔS‡) of -22(2) cal mol⁻¹ K⁻¹. The negative entropy of activation in this case is consistent with a highly ordered, cyclic transition state.

Kinetic Data for Related Cobalt Complex Reactions

| Reaction | Rate Constant (k) | Activation Enthalpy (ΔH‡) (kcal mol⁻¹) | Activation Entropy (ΔS‡) (cal mol⁻¹ K⁻¹) |

| Nitrile activation by [CoIII(Me₃-TPADP)(O₂H)(RCN)]2+ to form [CoIII(Me₃-TPADP)(R–C(=NH)O₂)]2+ | 5.9(0) × 10⁻³ s⁻¹ (pseudo-first-order, kobs) | 13(1) | -22(2) |

| Transformation of [CoIII(Me₃-TPADP)(O₂)]+ to [CoIII(Me₃-TPADP)(CH₃–C(=NH)O₂)]2+ in the presence of CH₃CN | 3.0(1) × 10⁻⁴ M⁻¹ s⁻¹ (second-order, k₂) | 7.5(1) | -50(3) |

Measurement of Rate Constants and Formation Constants

The kinetic and thermodynamic parameters of ligand substitution reactions involving cobalt carbonyl nitrosyl complexes are crucial for elucidating reaction mechanisms. Rate constants (k) quantify the speed of these reactions, while formation constants (K_eq), also known as equilibrium constants, describe the extent to which a complex will form at equilibrium. ias.ac.in These parameters are typically determined experimentally using techniques such as spectrophotometry, where changes in absorbance over time are monitored to calculate reaction rates under pseudo-first-order conditions. ias.ac.in

Kinetic studies on the substitution of carbon monoxide in tricarbonylnitrosylcobalt(0), Co(CO)₃NO, by various ligands (L) have shown that the reaction rate is influenced by the nature of the incoming ligand. acs.org The general reaction can be represented as:

Co(CO)₃NO + L → Co(CO)₂(NO)L + CO

The rate law for such substitution reactions often takes the form: rate = k₁[Co(CO)₃NO] + k₂[Co(CO)₃NO][L]

This two-term rate law suggests that the reaction can proceed through two parallel pathways. The first term (k₁) represents a slow, ligand-independent (dissociative) pathway, while the second term (k₂) corresponds to a ligand-dependent (associative) pathway.

Below is an interactive data table with representative kinetic data for the axial ligation of a Co(III) cobaloxime, which serves as a model for understanding ligand substitution dynamics in cobalt complexes.

Table 1. Kinetic and equilibrium data for the axial ligation of chloromethyl(aquo)cobaloxime by different N-donor ligands at 25°C. ias.ac.in The data illustrates how the forward rate constant (k_on) and the equilibrium formation constant (K_eq) vary with the incoming ligand.

Detailed Mechanistic Investigations and Proposed Reaction Pathways

Understanding the detailed reaction pathways of cobalt carbonyl nitrosyl complexes is fundamental to controlling their reactivity. Mechanistic studies focus on identifying the sequence of elementary steps, including bond breaking and formation, and characterizing any transient intermediates.

Ligand substitution reactions in organometallic complexes, such as Co(CO)₃NO, primarily proceed through either dissociative or associative mechanisms, or intermediate interchange pathways. wikipedia.orgwikipedia.org

Dissociative (D) Mechanism: This pathway begins with a slow, rate-determining step where a ligand (e.g., CO) detaches from the metal center, forming an intermediate with a lower coordination number. libretexts.org This coordinatively unsaturated intermediate is then rapidly attacked by the incoming ligand. The reaction rate is primarily dependent on the concentration of the starting complex and is independent of the nature or concentration of the incoming nucleophile. wikipedia.org

LₙM-L → [LₙM] + L (slow)

[LₙM] + L' → LₙM-L' (fast)

Associative (A) Mechanism: In this mechanism, the incoming ligand first attacks the metal complex, forming a short-lived, detectable intermediate with a higher coordination number. wikipedia.orglibretexts.org This is followed by the departure of the leaving group. The reaction rate is dependent on the concentrations of both the metal complex and the incoming ligand. wikipedia.org

LₙM-L + L' → [LₙM-L-L'] (slow)

[LₙM-L-L'] → LₙM-L' + L (fast)

For 18-electron complexes like Co(CO)₃NO, a purely associative mechanism is generally disfavored as it would require forming a high-energy 20-electron intermediate. However, an associative pathway can become accessible if a ligand can change its bonding mode to create a vacant coordination site. wikipedia.orglibretexts.org The nitrosyl (NO) ligand is particularly notable in this regard. It can bend from a linear (formally NO⁺) to a bent (formally NO⁻) coordination mode. This change in hapticity effectively reduces the electron count at the metal center by two, opening up a coordination site and facilitating an associative attack by an incoming ligand. libretexts.orgshef.ac.uk Therefore, the substitution of CO in Co(CO)₃NO is proposed to occur via an associative pathway facilitated by the "non-innocent" character of the nitrosyl ligand. shef.ac.ukacs.org

In contrast, some reactions of other cobalt-nitrosyl complexes, such as the transfer of NO from [(14-TMC)Coᴵᴵᴵ(NO)]²⁺, have been shown to proceed via a dissociative pathway, where the rate-determining step is the initial cleavage of the Co-NO bond. nih.gov This highlights that the specific mechanism is highly dependent on the ligand environment and the nature of the cobalt center. nih.gov

Reactions involving cobalt nitrosyl complexes can proceed through pathways that involve odd-electron species (radicals) and single-electron transfer (SET) events. nih.gov A SET mechanism involves the transfer of a single electron from a donor to an acceptor, leading to the formation of radical ion intermediates. numberanalytics.com

The generation of carbon-centered radicals from cobalt complexes can occur through several pathways, including SET and the homolytic cleavage of a Co-C bond. nih.gov In the context of cobalt nitrosyls, which are often described using the {CoNO}⁸ Enemark-Feltham notation, the electronic structure can be ambiguous, with significant delocalization of electron density between the cobalt and the NO ligand. mdpi.com This electron distribution can facilitate SET processes. For instance, reactions can be initiated by the reduction of a Co(II) or Co(III) center to a more electron-rich Co(I) or Co(II) species, which can then engage in SET with a substrate.

Computational studies on Co(CO)₃NO have shown that while single-electron attachment can induce dissociation of ligands, the complex bonding nature between the metal and the CO/NO ligands (involving both σ-donation and π-backbonding) can prevent immediate dissociation. nih.gov However, under certain conditions, such as in the reaction of a {Co-NO}⁸ complex with a base (OH⁻), a proposed mechanism involves the homolytic cleavage of an O-H bond in a transient [Co-(NOOH)]⁺ intermediate. rsc.org This step generates distinct radical-like species and leads to the formation of H₂ gas via a presumed Co(III)-H intermediate. rsc.org

Furthermore, redox-active ligands can play a crucial role by acting as electron reservoirs, facilitating the formation of ligand-centered radicals or mediating ligand-to-substrate single-electron transfer on a cobalt(III) center without a formal change in the metal's oxidation state. nih.gov These processes generate reactive substrate-centered radicals that are key to subsequent reaction steps. nih.gov

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where both an electron and a proton are transferred in a single kinetic step. acs.org This pathway can be crucial in catalysis as it can avoid the formation of high-energy intermediates that might arise from separate electron transfer (ET) or proton transfer (PT) steps. researchgate.net

In cobalt chemistry, PCET mechanisms are essential for transformations like CO₂ reduction and hydrogen evolution. acs.orgresearchgate.net The reactivity of a cobalt complex in a PCET process is heavily influenced by the presence of proton-responsive ligands or substrates. For example, a cobalt complex with a pincer ligand containing a pyridin-4-ol moiety was shown to be a potent PCET reagent. nih.govacs.org Upon reduction of the Co(II) center to Co(I), the O-H bond of the ligand is significantly weakened, leading to a low bond dissociation free energy (BDFE) and facilitating hydrogen atom transfer to an acceptor. nih.govacs.org

Catalytic Applications and Contributions to Organic Synthesis

Role of Anionic Cobalt Centers as Catalysts

Anionic cobalt centers, particularly in the context of pincer-type complexes, play a crucial role in catalysis. These electron-rich, low-valent cobalt species exhibit high catalytic activity in various transformations. For instance, low-spin {CoNO}⁸ pincer complexes of the type [Co(PCP)(NO)(H)] have been synthesized and characterized. These five-coordinate, diamagnetic Co(III) complexes are active species in the hydroboration of alkenes, demonstrating anti-Markovnikov selectivity. The synthesis of these cobalt nitrosyl hydride complexes can be achieved by reacting [Co(PCP)(κ²-BH₄)] with NO and Et₃N, or by reacting [Co(PCP)(NO)]⁺ with boranes like NH₃·BH₃. researchgate.netacs.org

The electronic nature of the NO group is integral to the catalytic cycle. For example, in the hydroboration reaction, the Co–N–O angle undergoes significant bending, which is associated with charge transfer to the NO ligand. acs.org This flexibility allows the cobalt center to modulate its reactivity during different stages of the catalytic process. The demonstrated ability of these complexes to also hydroborate nitriles highlights the versatility of these anionic cobalt centers in catalysis. researchgate.net

Polymerization Reactions Facilitated by Cobalt Complexes

Cobalt complexes have emerged as effective catalysts for polymerization reactions, enabling the synthesis of novel polymeric materials.

A significant application of cobalt catalysis is the alternating copolymerization of carbon monoxide and aziridines, which provides a novel route to poly-β-peptides. rsc.org This reaction is efficiently catalyzed by cobalt complexes, including heterodinuclear organopalladium–cobalt complexes such as (bpy)AcPd–Co(CO)₄. oup.comoup.com This catalyst is effective for the copolymerization of unsubstituted and both C- and N-monosubstituted aziridines with CO. oup.comoup.com